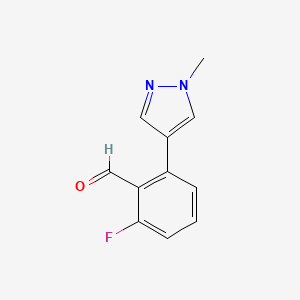

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

説明

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde (CAS 1225218-62-1) is a fluorinated aromatic aldehyde substituted with a 1-methylpyrazole moiety at the 6-position. Its molecular formula is C₁₃H₉FNO, with a molecular weight of 200.21 g/mol .

特性

IUPAC Name |

2-fluoro-6-(1-methylpyrazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-6-8(5-13-14)9-3-2-4-11(12)10(9)7-15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVOHMSPKNFOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C(=CC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the benzaldehyde moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Reduction: 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is utilized in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

作用機序

The mechanism of action of 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues include benzothiazole- and pyrazole-containing aldehydes. Below is a comparative analysis:

Key Observations :

- The phenyl group at the pyrazole 3-position in the analogue may improve hydrophobic interactions in biological systems, whereas the target compound’s 1-methylpyrazole prioritizes steric and electronic modulation.

Crystallographic and Conformational Differences

- Dihedral Angles: In the benzothiazole-pyrazole analogue, the pyrazole ring forms dihedral angles of 6.41–34.02° with adjacent rings, indicating moderate planarity .

- Intermolecular Interactions : The analogue stabilizes via weak π–π interactions (centroid distance: 3.707 Å) and C–H···π contacts . The target compound’s aldehyde group may instead facilitate hydrogen bonding, affecting solubility and crystal packing.

生物活性

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde, with the chemical formula CHFNO and CAS number 1935464-76-8, has garnered attention for its diverse biological activities. This compound is a derivative of benzaldehyde and incorporates a pyrazole moiety, which is known for its significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molar Mass : 204.20 g/mol

- Structure : The compound features a fluorine atom at the 2-position and a 1-methyl-1H-pyrazol-4-yl group at the 6-position of the benzaldehyde ring.

Synthesis

The synthesis of 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the reaction of appropriate pyrazole derivatives with fluorinated benzaldehydes. Various synthetic routes have been explored in literature, emphasizing the importance of optimizing conditions to enhance yield and purity.

Anticancer Activity

Research has indicated that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, derivatives similar to 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde have been shown to inhibit the proliferation of various cancer cell lines including:

- Breast Cancer (MDA-MB-231) : Exhibited potent antiproliferative effects.

- Liver Cancer (HepG2) : Demonstrated significant antitumor activity in vitro and in vivo studies .

The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, making these compounds potential candidates for drug development.

Antimicrobial Activity

The pyrazole moiety is also associated with antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as:

- Staphylococcus aureus

- Escherichia coli

In vitro tests reveal that these compounds can exhibit comparable or superior activity to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anti-inflammatory Effects

Recent evaluations have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For example:

- IC values for COX inhibition were reported as low as 0.01 μM for certain pyrazole derivatives, indicating strong anti-inflammatory activity .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives, including 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde:

- Study on Anticancer Properties :

- Antimicrobial Activity Assessment :

- Anti-inflammatory Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。